molecular formula C7H6N4O2Se B017328 5-Methylamino-4-nitro-2,1,3-benzoselenadiazole CAS No. 107095-01-2

5-Methylamino-4-nitro-2,1,3-benzoselenadiazole

Cat. No.: B017328
CAS No.: 107095-01-2
M. Wt: 257.12 g/mol
InChI Key: OYZURXRHVHICQN-UHFFFAOYSA-N
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Description

5-Methylamino-4-nitro-2,1,3-benzoselenadiazole is a chemical compound with the molecular formula C7H6N4O2Se and a molecular weight of 257.11 g/mol . This compound is part of the benzoselenadiazole family, which is known for its unique properties and applications in various fields of scientific research.

Scientific Research Applications

5-Methylamino-4-nitro-2,1,3-benzoselenadiazole has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylamino-4-nitro-2,1,3-benzoselenadiazole typically involves the reaction of 4-nitro-1,2-phenylenediamine with selenium dioxide in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methylamino-4-nitro-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce amino derivatives .

Mechanism of Action

The mechanism of action of 5-Methylamino-4-nitro-2,1,3-benzoselenadiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-1,2-phenylenediamine: A precursor in the synthesis of 5-Methylamino-4-nitro-2,1,3-benzoselenadiazole.

    Selenoxides: Oxidation products of benzoselenadiazoles.

    Amino derivatives: Reduction products of benzoselenadiazoles.

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of selenium. This gives it distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

N-methyl-4-nitro-2,1,3-benzoselenadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2Se/c1-8-5-3-2-4-6(10-14-9-4)7(5)11(12)13/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZURXRHVHICQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=N[Se]N=C2C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545008
Record name N-Methyl-4-nitro-2,1,3-benzoselenadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107095-01-2
Record name N-Methyl-4-nitro-2,1,3-benzoselenadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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